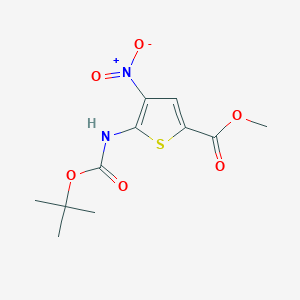

Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various catalysts have been used to facilitate the Boc-protection of amines .Molecular Structure Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions .Chemical Reactions Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” can be cleaved by mild acidolysis . This cleavage is facilitated due to mutual interaction between two protecting groups on the same nitrogen . The Boc group is also stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia .Physical And Chemical Properties Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is stable towards most nucleophiles and bases . It is also stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia . More detailed physical and chemical properties specific to “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Bioactivity

Radiosensitizers and Cytotoxins : Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. These compounds are particularly investigated for their ability to sensitize hypoxic mammalian cells to radiation, offering insights into cancer treatment strategies (Threadgill et al., 1991).

Molecular Electronics : Compounds containing nitroamine redox centers, analogous to Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate, have been used in molecular electronic devices, showcasing negative differential resistance and high on-off peak-to-valley ratios. This highlights their potential in developing advanced electronic materials (Chen et al., 1999).

Triazole-based Scaffolds : The compound has been implicated in the synthesis of triazole-based scaffolds, demonstrating its utility in creating peptidomimetics and biologically active compounds. This involves ruthenium-catalyzed cycloaddition processes, underscoring the compound's versatility in medicinal chemistry (Ferrini et al., 2015).

Crystal Structure Analysis : Studies on related thiophene derivatives provide insights into the crystal structures and interaction energies, which are critical for understanding the chemical and physical properties of materials based on Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate. Such analyses inform the design of pharmaceuticals and materials (Tao et al., 2020).

Peptide Coupling : Research into the coupling reactions of Boc-protected amino acid derivatives, akin to Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate, has led to advancements in peptide synthesis. This work is foundational for the development of new drugs and biomolecules, highlighting the compound's role in synthetic organic chemistry (Spencer et al., 2009).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is not available in the retrieved sources, general precautions for handling Boc-protected amines include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

The use of Boc-protected amines, such as “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate”, is prevalent in the field of peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring their applications in the synthesis of complex organic molecules.

Propriétés

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(15)12-8-6(13(16)17)5-7(20-8)9(14)18-4/h5H,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDUVANGKSMLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)

![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)